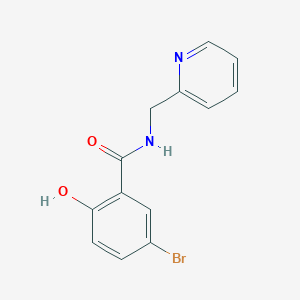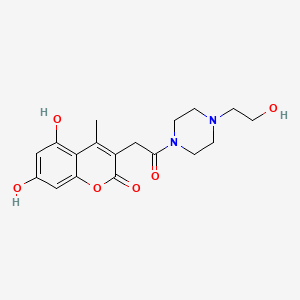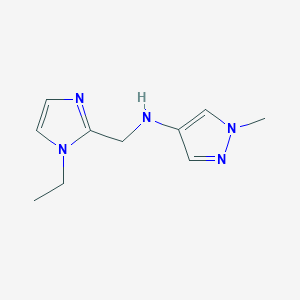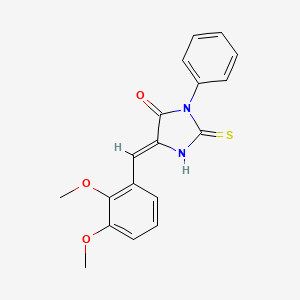
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-nitrophenyl group attached to an amino group, which is further connected to a cyclopropylacetamide moiety. The presence of both chloro and nitro groups on the aromatic ring makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (25-40°C)
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylacetamide moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures
Oxidation: Potassium permanganate, aqueous or organic solvents
Major Products Formed
Reduction: Formation of 2-((2-Chloro-4-aminophenyl)amino)-N-cyclopropylacetamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of oxidized derivatives at the cyclopropylacetamide moiety
科学研究应用
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The cyclopropylacetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitroaniline: Shares the chloro-nitrophenyl group but lacks the cyclopropylacetamide moiety.
N-Cyclopropylacetamide: Contains the cyclopropylacetamide moiety but lacks the chloro-nitrophenyl group.
2-Chloro-5-nitrophenylamine: Similar structure with a different position of the nitro group.
Uniqueness
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is unique due to the combination of the chloro-nitrophenyl group and the cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
属性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC 名称 |
2-(2-chloro-4-nitroanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12ClN3O3/c12-9-5-8(15(17)18)3-4-10(9)13-6-11(16)14-7-1-2-7/h3-5,7,13H,1-2,6H2,(H,14,16) |
InChI 键 |
XUVRMKUXIRAOFD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


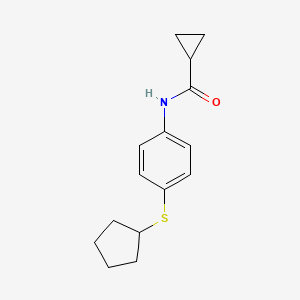
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
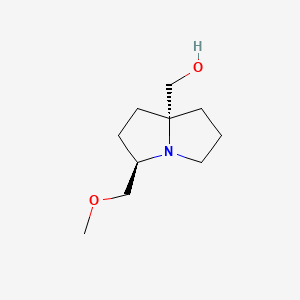
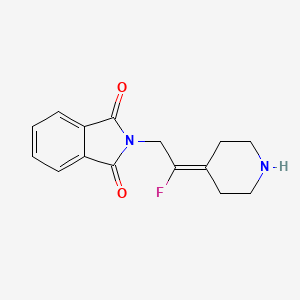
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
